molecular formula C17H32O2 B1208338 9,10-Methylenehexadecanoic acid CAS No. 5618-00-8

9,10-Methylenehexadecanoic acid

Cat. No. B1208338
CAS RN: 5618-00-8
M. Wt: 268.4 g/mol
InChI Key: MUZYOAHCGSIXJH-UHFFFAOYSA-N
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Description

9,10-Methylenehexadecanoic acid, also known as 17:0 cyclo acid, is a type of cyclopropane fatty acid . It is a decided structure with the molecular formula C17H32O2 .


Synthesis Analysis

The synthesis of 9,10-Methylenehexadecanoic acid involves a systematic approach that starts with Rh2(OAc)4-catalyzed cyclopropenation of 1-octyne and 1-decyne. This is followed by the preparative scale chromatographic resolution of racemic 2-alkylcycloprop-2-ene-1-carboxylic acids using a homochiral Evan’s auxiliary . The individual diastereomeric N-cycloprop-2-ene-1-carbonylacyloxazolidines are then saturated, followed by elaboration to alkylcyclopropylmethylsulfones. This allows for Julia–Kocienski olefination with various ω-aldehyde-esters. Finally, saponification and diimide reduction afford the individual cis-CFA enantiomers .


Molecular Structure Analysis

The molecular structure of 9,10-Methylenehexadecanoic acid is represented by the formula C17H32O2 . The exact mass is 268.24023 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9,10-Methylenehexadecanoic acid include a molecular weight of 268.43 . It is a liquid at room temperature .

Scientific Research Applications

Inhibition of Myocardial Contractility

Research has shown that cis-9,10-Methylenehexadecanoic acid can significantly reduce the contractility of isolated guinea pig papillary muscle. At concentrations of 10-300 µM, it demonstrated a dose-dependent reduction in contractility. Additionally, it inhibited the Mg(2+)-ATPase activity of the myocardium by about 40% at 400 µM, suggesting an interaction with the catalytic center of the myosin molecule (Sakurada et al., 2000).

Industrial Synthesis

9,10-Methylenehexadecanoic acid has been synthesized in vitro using recombinant E. coli. This involved the heterologous expression of fatty acid hydroxylating enzymes and the use of whole cell lysates for the production of this compound. The study represented a first-of-its-kind proof of principle for the production of 9,10-dihydroxyhexadecanoic acid using a combination of induced cell lysates of recombinant E. coli (Kaprakkaden et al., 2017).

Microbial Metabolite Interaction with Human Receptors

9,10-Methylenehexadecanoic acid has been identified as a microbial metabolite that interacts with human G-protein-coupled receptors (GPCRs). This suggests that it may modulate various aspects of human health, potentially affecting the nervous and immune systems (Colosimo et al., 2019).

Synthesis of Derivatives

There has been research on the conversion of methyl oleate to branched-chain hydroxy fatty acid derivatives, which include derivatives of 9,10-Methylenehexadecanoic acid. These synthetic conversions have applications in developing new uses for oilseed products and by-products like biodiesel, fuel additives, and lubricants (Dailey et al., 2009).

Photophysical Properties for Photomechanical Applications

Studies on derivatives of 9,10-Methylenehexadecanoic acid, like 9-anthracene carboxylic acid, have been conducted to explore their structure, photophysics, and photomechanical response. These studies aim to find materials with improved photomechanical properties for applications in areas such as organic photovoltaic devices and field-effect transistors (Zhu et al., 2011).

Safety And Hazards

The safety and hazards associated with 9,10-Methylenehexadecanoic acid include acute toxicity when inhaled or ingested, skin and eye irritation, and potential carcinogenic effects . It is classified as a non-combustible, acute toxic Cat.3 substance .

properties

IUPAC Name

8-(2-hexylcyclopropyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O2/c1-2-3-4-8-11-15-14-16(15)12-9-6-5-7-10-13-17(18)19/h15-16H,2-14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZYOAHCGSIXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CC1CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20971561
Record name 8-(2-Hexylcyclopropyl)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Methylenehexadecanoic acid

CAS RN

5618-00-8
Record name 9,10-Methylenehexadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005618008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(2-Hexylcyclopropyl)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
230
Citations
K Sakurada, H Iwase, T Takatori, M Nagao… - … et Biophysica Acta (BBA …, 1999 - Elsevier
Submitochondrial particles of bovine heart were hydrolyzed by phospholipase A 2 and the products were analyzed by liquid chromatography electrospray ionization-mass spectrometry. …
Number of citations: 13 www.sciencedirect.com
C Panos, O Leon - Microbiology, 1974 - microbiologyresearch.org
The octadecenoic acid growth-requirement for Acholeplasma (Mycoplasma) laidlawii a can be effectively replaced by cis-9,10-methylenehexadecanoic acid but not by m-9,10-…
Number of citations: 15 www.microbiologyresearch.org
K Sakurada, H Iwase, M Kobayashi, H Uemura… - Biochemical and …, 2000 - Elsevier
Superfusion with a cyclopropane fatty acid, cis-9,10-methylenehexadecanoic acid (10–300 μM), reduced the contractility of papillary muscle isolated from guinea pigs in a dose-…
Number of citations: 3 www.sciencedirect.com
S Shah, JM White, SJ Williams - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
cis-Cyclopropane fatty acids (cis-CFAs) are widespread constituents of the seed oils of subtropical plants, membrane components of bacteria and protozoa, and the fats and …
Number of citations: 31 pubs.rsc.org
M Kito, S AIBARA, K HASEGAWA… - The Journal of …, 1972 - academic.oup.com
Acyl-CoA: L-glycerol 3-phosphate acyltransferase [EC 2.3.1.15] from E. coli is a particulate enzyme, which was found to be inhibited by cis-9, 10-methylenehexadecanoate. The …
Number of citations: 16 academic.oup.com
MSFLK Jie, MF Chan - Journal of the Chemical Society, Chemical …, 1977 - pubs.rsc.org
Litchi sinensis seed oil: a source of dihydrosterculic acid and cis -9,10-methylenehexadecanoic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) DOI:10.1039/C3977000078A …
Number of citations: 5 pubs.rsc.org
TM Shoup, DR Elmaleh, AA Bonab… - Journal of Nuclear …, 2005 - Soc Nuclear Med
This study describes the radiosynthesis and preliminary biologic evaluation of trans-9(RS)- 18 F-fluoro-3,4(RS,RS)-methyleneheptadecanoic acid ( 18 F-FCPHA) as a new potential …
Number of citations: 46 jnm.snmjournals.org
T Sledzinski, A Mika, P Stepnowski… - Lipids, 2013 - Springer
Fatty acids containing a cyclopropane ring in their structure (cyclopropane FA) have been found in a wide variety of bacteria, a number of protozoa, and Myriapoda. Little is known about …
Number of citations: 48 link.springer.com
EM Gaydou, A Ralaimanarivo… - Journal of Agricultural …, 1993 - ACS Publications
Semisynthetic cyclopropanoic fatty acids (CPFA), cts-9, 10-methylenehexadecanoic acid, cis-7, 8-methylenehexadecanoic acid, and dihydrosterculic acid, were obtained from the …
Number of citations: 47 pubs.acs.org
N Rozès, C Peres - Applied microbiology and biotechnology, 1998 - Springer
The effects of different phenolic compound concentrations on the fatty acid composition of Lactobacillus plantarum isolated from traditional home-made olive brines were determined. …
Number of citations: 112 link.springer.com

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